Lexitropsin 1

DNA Binding Thermodynamics NMR Spectroscopy

Lexitropsin 1 (CAS 123725-00-8) is a semi-synthetic DNA minor groove binder with a critical 1:1 binding stoichiometry and a unique 5'-CAAT sequence preference, distinct from netropsin and distamycin. It offers a >35 kJ/mol stronger binding affinity (deltaG° = -65 kJ/mol), ensuring robust, reproducible results in DNase I footprinting and NMR studies. Its 12-fold hypoxia-selective cytotoxicity makes it a superior scaffold for bioreductive prodrug R&D. This compound is essential for labs requiring precise DNA sequence-recognition tools.

Molecular Formula C15H19N7O3S
Molecular Weight 377.4 g/mol
CAS No. 123725-00-8
Cat. No. B1675199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLexitropsin 1
CAS123725-00-8
SynonymsLexitropsin 1; 
Molecular FormulaC15H19N7O3S
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)NC(=O)C2=CC(=CN2C)NC=O)C(=O)NCCC(=N)N
InChIInChI=1S/C15H19N7O3S/c1-8-12(14(25)18-4-3-11(16)17)26-15(20-8)21-13(24)10-5-9(19-7-23)6-22(10)2/h5-7H,3-4H2,1-2H3,(H3,16,17)(H,18,25)(H,19,23)(H,20,21,24)
InChIKeySOFFAUDFMKTGJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lexitropsin 1 (CAS 123725-00-8): A Semi-Synthetic DNA Minor Groove Binder for Sequence-Specific Molecular Recognition


Lexitropsin 1 (CAS 123725-00-8) is a semi-synthetic, monocationic DNA minor groove binder belonging to the lexitropsin family of antibiotics. It is a structural analog of the natural products netropsin and distamycin, designed to read DNA sequences with enhanced selectivity [1]. The compound features a thiazole-containing structure that enables preferential binding to specific DNA sequences, a property that distinguishes it from its natural counterparts [2]. Lexitropsin 1 has demonstrated antiviral and potential antitumor activities, making it a critical tool for research into sequence-specific DNA recognition and therapeutic development .

Lexitropsin 1 (CAS 123725-00-8): Critical Distinctions from Natural Analogs Netropsin and Distamycin


Direct substitution of Lexitropsin 1 with netropsin or distamycin is not scientifically valid due to fundamental differences in DNA binding mode, sequence selectivity, and thermodynamic stability. Lexitropsin 1 exhibits a unique 1:1 binding stoichiometry with DNA, whereas distamycin can form 2:1 complexes [1]. Furthermore, Lexitropsin 1's thiazole moiety confers a distinct sequence preference for 5'-CAAT over 5'-AATT, a reversal of the preference seen in netropsin [2]. Most critically, Lexitropsin 1 demonstrates a significantly higher binding affinity (ΔG° = -65 kJ/mol) compared to netropsin (ΔG° = -29 kJ/mol), a difference of over 35 kJ/mol that directly impacts experimental outcomes [3].

Lexitropsin 1 (CAS 123725-00-8): Quantitative Evidence for Differentiated Performance vs. Netropsin and Distamycin


Lexitropsin 1 vs. Netropsin: Superior Thermodynamic Stability and Binding Affinity

Lexitropsin 1 demonstrates a significantly stronger binding affinity for DNA compared to netropsin. The free energy of binding (ΔG°) for Lexitropsin 1 is -65 kJ/mol at 303 K, while netropsin exhibits a ΔG° of -29 kJ/mol at 298 K [1][2]. This represents a difference of -36 kJ/mol, indicating that Lexitropsin 1 forms a thermodynamically more stable complex with DNA.

DNA Binding Thermodynamics NMR Spectroscopy

Lexitropsin 1 vs. Netropsin: Distinct DNA Sequence Selectivity Profile

Lexitropsin 1 exhibits a sequence preference for 5'-CAAT sites over 5'-AATT sites, as determined by 1H-NMR studies [1]. In contrast, netropsin shows a strict preference for 5'-AATT sequences [2]. This reversal in sequence selectivity is a direct consequence of the thiazole ring in Lexitropsin 1, which sterically influences binding to the minor groove.

Sequence Selectivity DNA Footprinting Molecular Recognition

Lexitropsin 1 vs. Distamycin: Unique 1:1 Binding Stoichiometry

Under experimental conditions where distamycin forms a 2:1 drug:DNA complex, Lexitropsin 1 exclusively forms a 1:1 complex [1]. This difference in binding stoichiometry is crucial, as it indicates a fundamentally different mode of interaction with the DNA minor groove, likely due to the steric constraints imposed by the thiazole ring.

DNA Binding Mode Stoichiometry NMR Spectroscopy

Lexitropsin 1 vs. Netropsin: Faster Exchange Dynamics

The rate of exchange between equivalent binding sites on DNA is approximately 160 s⁻¹ for Lexitropsin 1, compared to 24 s⁻¹ for netropsin under comparable conditions [1]. This 6.7-fold faster exchange rate indicates that Lexitropsin 1 has a significantly shorter residence time on its DNA target.

DNA Binding Kinetics NMR Exchange Spectroscopy Drug-Target Residence Time

Lexitropsin 1 (CAS 123725-00-8): Optimal Research and Preclinical Application Scenarios Based on Differentiated Properties


High-Resolution Mapping of DNA Sequence Preferences in Minor Groove Binders

Due to its unique 5'-CAAT sequence preference and 1:1 binding stoichiometry, Lexitropsin 1 is the preferred probe for high-resolution DNase I footprinting and NMR studies aimed at defining the precise sequence-recognition rules of synthetic polyamides. Its distinct selectivity profile, when compared directly to netropsin (5'-AATT) and distamycin (2:1 complexes), provides a critical reference point for calibrating new analogs [1].

Design of Bioreductive Prodrugs for Hypoxia-Selective Cancer Therapy

Carbocyclic derivatives of Lexitropsin 1 have demonstrated significant hypoxia-selective cytotoxicity, with IC50 values of 8545 nM in normoxia compared to 710 nM in hypoxia [2]. This 12-fold difference in potency makes Lexitropsin 1 a leading scaffold for developing bioreductive prodrugs designed to target hypoxic tumor microenvironments. The compound's strong DNA binding affinity ensures effective target engagement once activated.

Development of Antiviral Agents Targeting Viral DNA Integration

Lexitropsin 1 exhibits antiviral activity, and its structural class has been shown to inhibit HIV-1 integrase and viral replication in cell culture [3]. The compound's ability to bind DNA with high affinity and a defined sequence preference positions it as a valuable starting point for designing inhibitors that block viral DNA integration into the host genome, a critical step in the life cycle of retroviruses.

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